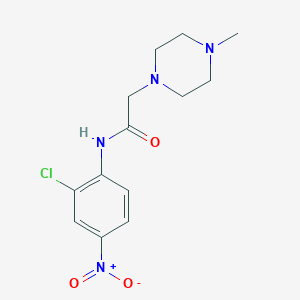![molecular formula C22H27N3O3 B5153098 N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and its inhibition leads to increased levels of GABA in the brain, resulting in potential therapeutic applications.
Mechanism of Action
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the excitability of neurons in the brain. By increasing GABA levels, N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide can help to reduce the activity of neurons in certain areas of the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to increase GABA levels in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential in the treatment of addiction. However, it has also been shown to have some adverse effects, including sedation and impaired motor coordination.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in the brain. It has been used in various animal models to investigate its potential therapeutic applications. However, its use is limited by its adverse effects, which can affect the interpretation of results.
Future Directions
There are several potential future directions for the study of N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of research is the development of more selective inhibitors of GABA-AT, which could reduce the adverse effects associated with N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. Another area of research is the investigation of its potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide and its effects on the brain.
Synthesis Methods
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired compound. The final product is obtained as a white crystalline solid with high purity.
Scientific Research Applications
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that it has anxiolytic, anticonvulsant, and analgesic effects. It has also been investigated for its potential in the treatment of addiction, including cocaine and alcohol addiction.
properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-8-5-16(22(26)24-17-6-7-17)14-21(20)28-19-9-12-25(13-10-19)15-18-4-2-3-11-23-18/h2-5,8,11,14,17,19H,6-7,9-10,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPICBVZPWGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)


![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)